2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1188362-88-0
VCID: VC2631461
InChI: InChI=1S/C16H21N5OS/c22-15(20-9-3-6-17-8-11-20)13-5-2-10-21(13)16-19-12-4-1-7-18-14(12)23-16/h1,4,7,13,17H,2-3,5-6,8-11H2
SMILES: C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)N4CCCNCC4
Molecular Formula: C16H21N5OS
Molecular Weight: 331.4 g/mol

2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine

CAS No.: 1188362-88-0

Cat. No.: VC2631461

Molecular Formula: C16H21N5OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine - 1188362-88-0

Specification

CAS No. 1188362-88-0
Molecular Formula C16H21N5OS
Molecular Weight 331.4 g/mol
IUPAC Name 1,4-diazepan-1-yl-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-2-yl]methanone
Standard InChI InChI=1S/C16H21N5OS/c22-15(20-9-3-6-17-8-11-20)13-5-2-10-21(13)16-19-12-4-1-7-18-14(12)23-16/h1,4,7,13,17H,2-3,5-6,8-11H2
Standard InChI Key YJGJMHGSCGNLRF-UHFFFAOYSA-N
SMILES C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)N4CCCNCC4
Canonical SMILES C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)N4CCCNCC4

Introduction

2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl] thiazolo[5,4-b]pyridine is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. This molecule features a unique structural arrangement, incorporating a thiazole and pyridine moiety along with a diazepane derivative. Its potential biological activities and applications have garnered significant attention in medicinal chemistry.

Classification

This compound is classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms in its ring structures. Heterocycles are crucial in pharmaceutical chemistry as they often exhibit diverse biological activities.

Synthesis Methods

The synthesis of 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl] thiazolo[5,4-b]pyridine typically involves multi-step synthetic routes. One common method includes the reaction of 2-amino-3-thiazolines with pyridine derivatives under acidic conditions to promote cyclization and formation of the desired thiazolo[5,4-b]pyridine structure.

Potential Therapeutic Uses

Research into this compound focuses on its potential therapeutic properties, particularly in medicinal chemistry. Modifications in the thiazole or diazepane moieties can significantly alter its pharmacological profile, making it valuable in drug development.

Mechanism of Action

The mechanism of action for compounds like 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl] thiazolo[5,4-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors.

Hazard Identification

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Respiratory System: Specific target organ toxicity - single exposure (Category 3)

Handling Precautions

  • Routes of Exposure: Inhalation, eye contact, skin contact, ingestion .

  • Conditions to Avoid: Dust generation .

Current Research Status

While specific biological activity data for 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl] thiazolo[5,4-b]pyridine is limited, ongoing research aims to optimize its synthesis and explore its full range of biological activities to enhance its applicability in therapeutic settings.

Future Research Directions

Future studies should focus on detailed pharmacological profiling, including efficacy and safety assessments in preclinical models. Additionally, exploring modifications to the compound's structure could lead to derivatives with enhanced therapeutic potential.

Compound Information

PropertyValue
Molecular FormulaC16H21N5OS
Molecular Weight331.44 g/mol
CAS Number1188362-88-0
StabilityStable under recommended conditions
ReactivityIncompatible with strong oxidizing agents

Hazard Information

Hazard TypeCategory
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory SystemCategory 3

Synthesis Overview

StepDescription
1. Starting Materials2-amino-3-thiazolines and pyridine derivatives
2. Reaction ConditionsAcidic conditions to promote cyclization
3. Product FormationThiazolo[5,4-b]pyridine structure

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